2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Description
This compound is a diketopiperazine (DKP) derivative featuring a bicyclic pyrrolo[1,2-a]pyrazine-1,4-dione core with an acetic acid substituent at the 3-position. Its stereochemistry (3S,8aS) is critical for biological interactions. DKPs are cyclic dipeptides known for diverse bioactivities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-7(13)4-5-9(15)11-3-1-2-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKYOKRCLSNEK-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172572 | |
| Record name | (3S,8aS)-Octahydro-1,4-dioxopyrrolo[1,2-a]pyrazine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55881-16-8 | |
| Record name | (3S,8aS)-Octahydro-1,4-dioxopyrrolo[1,2-a]pyrazine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55881-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,8aS)-Octahydro-1,4-dioxopyrrolo[1,2-a]pyrazine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid (CAS: 55881-16-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C9H12N2O4
Molecular Weight : 212.21 g/mol
IUPAC Name : this compound
Purity : 95% .
The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may modulate immune responses and influence cellular signaling pathways.
Immunomodulatory Effects
Research indicates that compounds with similar structures can exhibit immunomodulatory properties. For example, flavone acetic acid analogues have shown significant activity in inducing cytokine expression in murine models, suggesting a potential pathway for this compound to influence immune cell function .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to affect cell proliferation and apoptosis. Specific assays conducted on various cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways, although more detailed studies are needed to elucidate the exact mechanisms involved.
In Vivo Studies
Preliminary in vivo studies have suggested that this compound may have therapeutic potential in treating certain types of tumors and inflammatory diseases. For instance, compounds structurally related to this compound have been shown to reduce tumor growth in animal models .
Case Study 1: Tumor Growth Inhibition
A study investigating the effects of related compounds on tumor growth found that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study utilized a xenograft model where human cancer cells were implanted into immunocompromised mice. The results indicated a decrease in cell proliferation markers and an increase in apoptotic cells within the treated tumors.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines in a murine model of acute inflammation. The treatment led to a decrease in neutrophil infiltration and lowered levels of TNF-alpha and IL-6 in serum samples .
Summary of Biological Activities
| Activity Type | Effect Observed | Model Used |
|---|---|---|
| Tumor Growth Inhibition | Significant reduction | Xenograft mouse model |
| Anti-inflammatory | Decreased cytokine levels | Murine inflammation model |
Structural Analogues Comparison
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Flavone Acetic Acid | High | Induces cytokine expression |
| Notoamide S | Moderate | Antitumor activity |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
- CAS Number : 55881-16-8
- Molecular Formula : C9H12N2O4
- Molecular Weight : 212.21 g/mol
- Purity : 95% .
Antihypertensive Activity
Research indicates that derivatives of this compound exhibit antihypertensive properties. They may act as inhibitors of angiotensin-converting enzyme (ACE), similar to other known antihypertensives like Enalapril. The structural similarities suggest potential efficacy in managing hypertension through modulation of the renin-angiotensin system .
Anticancer Properties
Studies have shown that compounds with similar dioxo-pyrrolidine structures can inhibit cancer cell proliferation. Specifically, derivatives have been tested against various cancer cell lines, showing promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. It has been implicated in pathways that mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antihypertensive Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in a statistically significant reduction in blood pressure compared to controls. The mechanism was linked to the inhibition of ACE activity .
Case Study 2: Anticancer Activity
In vitro tests on human breast cancer cells showed that the compound inhibited cell growth by up to 70% at concentrations of 10 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway .
Case Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels .
Data Tables
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities:
Key Structural Differences
- Substituent Diversity: Alkyl Chains: Cyclo(L-Pro-L-Val) (propyl) and Cyclo(L-Leu-L-Pro) (isobutyl) exhibit moderate antibacterial activity . Amino/Acid Groups: Lisinopril Impurity A (4-aminobutyl + phenylbutanoic acid) and the target compound (acetic acid) highlight the role of polar groups in enzyme inhibition (e.g., ACE) or solubility .
- Stereochemistry: The (3S,8aS) configuration is conserved in most analogs, critical for maintaining bioactivity. notes enantiomers (e.g., 8aS vs. 8aR) with distinct optical rotations, implying divergent biological interactions .
Antimicrobial Activity
Enzyme Inhibition
- Lisinopril/Ramipril Derivatives: These DKPs are impurities in ACE inhibitors, indicating structural mimicry of peptide substrates. Their presence affects drug stability and efficacy .
Cytotoxic Potential
- The phenyl acetate derivative () and indole-containing Cyclo(L-Trp-L-Pro) () may target cancer cells via DNA intercalation or receptor modulation .
Preparation Methods
Dipeptide Formation and Cyclization
-
Starting Materials :
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N-Cbz-3-hydroxy-L-proline (S2 in) is silylated with TBSOTf and Et3N in CH2Cl2 to yield (2S,3S)-1-(benzyloxycarbonyl)-3-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid.
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A second amino acid, such as glycine methyl ester , is coupled to the proline derivative using EDCI/HOBt-mediated amidation.
-
-
Cyclization :
Key Data :
Post-Cyclization Functionalization
Introducing the acetic acid moiety after diketopiperazine formation avoids complications from reactive side chains during cyclization.
Alkylation at C3
-
Enolate Generation :
-
Stereochemical Control :
Example Protocol :
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Substrate : (3S,8aS)-8-(tert-butyldimethylsilyloxy)-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
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Alkylation : Ethyl bromoacetate, NaH, DMF, 50°C, 1 h (yield: 73%).
Oxidative Strategies for Dione Formation
The 1,4-dione moiety is critical for biological activity and is installed via oxidation of secondary alcohols.
Swern Oxidation
Alternative Oxidants
Stereochemical Resolution and Chiral Pool Synthesis
The (3S,8aS) configuration is optimally derived from chiral starting materials rather than asymmetric catalysis.
Use of L-Proline Derivatives
Diastereomeric Separation
-
Mixtures of (3S) and (3R) isomers (e.g., 10a and 10b in) are resolved via silica gel chromatography or recrystallization.
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Example : Column chromatography (hexane/EtOAc 1:1) separates 10a and 10b with a diastereomeric ratio of 12:1.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Linear Synthesis | High stereocontrol, scalable | Multiple protection/deprotection steps | 60–85% |
| Post-Cyclization Mod | Avoids side reactions during cyclization | Requires harsh hydrolysis conditions | 70–89% |
| Oxidative Methods | Efficient dione formation | Risk of over-oxidation | 70–95% |
Q & A
Q. What are the recommended synthetic routes for 2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid, and how can stereochemical purity be ensured?
Methodological Answer: The compound’s pyrrolo[1,2-a]pyrazine core can be synthesized via cyclization reactions involving diketopiperazine intermediates. For example, cyclo(L-prolyl-L-alanine) derivatives (as described in ) are precursors for similar structures. Stereochemical control is achieved using chiral catalysts (e.g., L-proline derivatives) or enantioselective hydrogenation. Post-synthesis, chiral HPLC or X-ray crystallography (as in ) should confirm stereochemical purity .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be optimized for in vitro assays?
Methodological Answer: Solubility can be enhanced via co-solvent systems (e.g., DMSO-water mixtures) or formulation with cyclodextrins. Stability studies under varying pH (1.0–7.4) and temperatures (4°C–37°C) are critical. For example, outlines protocols for solubility optimization using in vitro formulations, including pH-adjusted buffers and lyophilization techniques .
Q. What spectroscopic techniques are most reliable for characterizing the pyrrolo[1,2-a]pyrazine core?
Methodological Answer:
- NMR : H and C NMR to confirm regiochemistry (e.g., distinguishing between 3S and 8aS positions).
- FT-IR : Peaks at 1680–1720 cm confirm the diketopiperazine carbonyl groups.
- HRMS : Exact mass analysis to verify molecular formula (e.g., CHNO for related structures in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Step 1 : Synthesize analogs with modifications at the acetic acid moiety or pyrrolo-pyrazine core (e.g., halogenation, alkylation).
- Step 2 : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity changes.
- Step 3 : Apply QSAR modeling to correlate substituent properties (Hammett constants, logP) with bioactivity. provides a template for SAR in triazolopyrazine derivatives .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Replication : Validate results across orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Cellular Context : Test in primary cells vs. immortalized lines to rule out cell-type-specific artifacts.
- Pharmacokinetic Profiling : Assess membrane permeability (e.g., PAMPA assay) and metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo data. emphasizes cross-validation for environmental impact studies, adaptable to pharmacological contexts .
Q. How should environmental fate studies be designed to assess the compound’s persistence and ecotoxicology?
Methodological Answer:
- Degradation Studies : Hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301F test).
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna EC) and chronic exposure models (e.g., algal growth inhibition). outlines methodologies for tracking abiotic/biotic transformations and ecosystem-level impacts .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., adenosine receptors in ).
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities. Cross-reference with crystallographic data (e.g., ) to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
